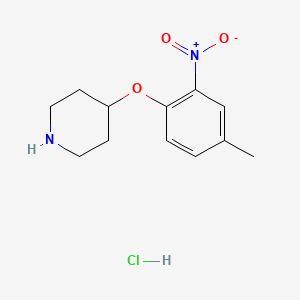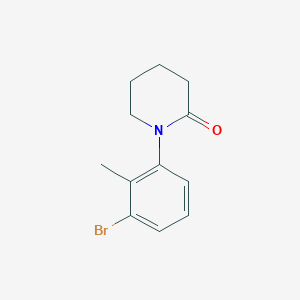
1-(3-Bromo-2-methylphenyl)piperidin-2-one
Übersicht
Beschreibung
1-(3-Bromo-2-methylphenyl)piperidin-2-one, also known as 3-bromo-2-methylpiperidine-1-one, is a heterocyclic organic compound with a wide range of applications in chemical synthesis and scientific research. It is an important intermediate for the synthesis of a variety of pharmaceuticals and other compounds. The compound is also known for its pharmacological properties, making it an important target for research and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Captodative Formyl- and Acyl(amino)alkenes Synthesis : Piperidine reacts with 3-bromo-3-buten-2-one, forming a mixture including 3-piperidino-3-buten-2-one. This demonstrates the compound's utility in synthesizing captodative formyl(amino)alkenes (Rulev et al., 2003).
Biomedical Applications
- Anticancer Agent Synthesis : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. This showcases the compound's potential in creating novel anticancer treatments (Rehman et al., 2018).
Analytical and Pharmaceutical Research
- Enantiomeric Resolution Studies : The compound has been used in enantiomeric resolution and simulation studies, highlighting its role in pharmaceutical research to separate and study different enantiomers (Ali et al., 2016).
- Synthesis of Piperidinyl Derivatives : 1-(3-Bromo-2-methylphenyl)piperidin-2-one has been used in the synthesis of various piperidinyl derivatives, showcasing its versatility in pharmaceutical compound development (Vardanyan, 2018).
Antimicrobial and Biological Activity
- Antibacterial Study of Derivatives : N-substituted derivatives of the compound have shown moderate to talented antibacterial activity, demonstrating its potential in antimicrobial research (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-bromo-2-methylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-10(13)5-4-6-11(9)14-8-3-2-7-12(14)15/h4-6H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLFNAFEBLCJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N2CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397697.png)
![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)
![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)
![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)
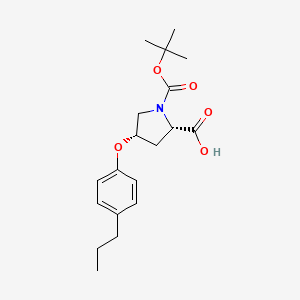
![4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397707.png)
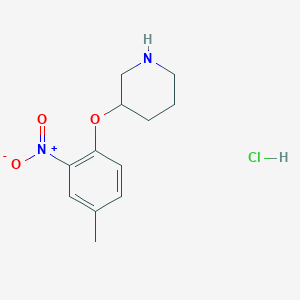
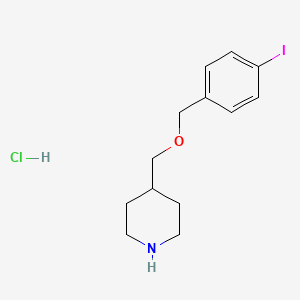
![3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397713.png)
![3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397714.png)
![3-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397717.png)
